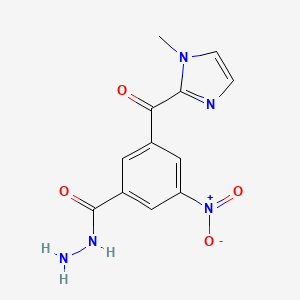
3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide is a complex organic compound that features a combination of imidazole and benzoic acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide typically involves multi-step organic reactions. One common approach is to start with the preparation of 1-Methyl-1H-imidazole-2-carboxylic acid, which can be synthesized from 1-Methyl-2-imidazolecarboxaldehyde . The next step involves the nitration of benzoic acid to introduce the nitro group at the 5-position. The final step is the coupling of the imidazole derivative with the nitro-benzoic acid derivative using hydrazine hydrate under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the imidazole or benzoic acid moieties .
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the nitro and hydrazide groups can participate in redox reactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-imidazole-2-carboxylic acid: A precursor in the synthesis of the target compound.
5-Nitro-benzoic acid: Another precursor used in the synthesis.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness
What sets 3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C12H11N5O4 |
|---|---|
Molekulargewicht |
289.25 g/mol |
IUPAC-Name |
3-(1-methylimidazole-2-carbonyl)-5-nitrobenzohydrazide |
InChI |
InChI=1S/C12H11N5O4/c1-16-3-2-14-11(16)10(18)7-4-8(12(19)15-13)6-9(5-7)17(20)21/h2-6H,13H2,1H3,(H,15,19) |
InChI-Schlüssel |
MHDFSMMARAHDII-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13340964.png)
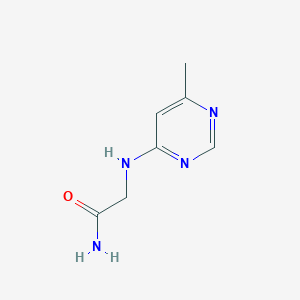


![2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione](/img/structure/B13340994.png)
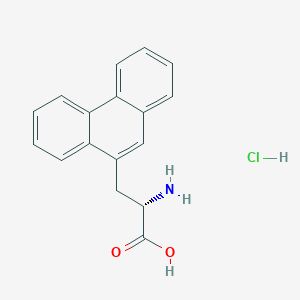
![2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane](/img/structure/B13341010.png)
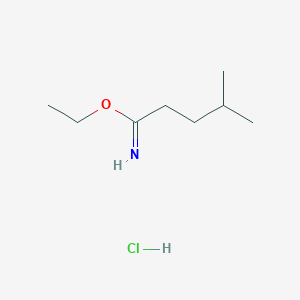

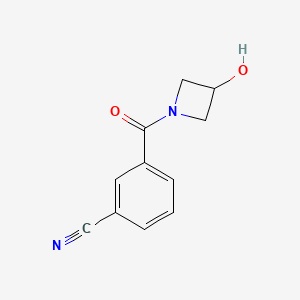


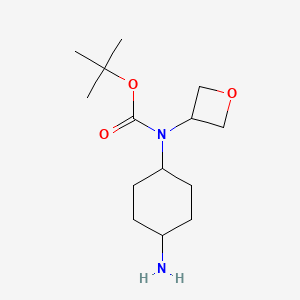
![1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13341046.png)
